4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-16-15-19(24-11-13-29-14-12-24)23-21(22-16)26-9-7-25(8-10-26)20(27)17-5-3-4-6-18(17)28-2/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUPTKGXLHGOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are the most studied GPKRs associated with numerous neurodegenerative and psychiatric conditions. The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations, along with binding data, have been used to understand the interaction of this compound with its targets.
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds. The results allowed us to propose a rationale for the activity of these molecules and to highlight six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The compound’s binding to these receptors can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This can have therapeutic effects in the treatment of numerous disorders.
Biological Activity
The compound 4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine , often referred to as compound X , is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by a morpholine ring and a pyrimidine moiety, suggests diverse biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H29N5O4
- Molecular Weight : 427.5 g/mol
- Purity : Typically >95% .
Structural Features
The compound features:
- A morpholine ring, which is known for its role in enhancing solubility and bioavailability.
- A piperazine derivative that may contribute to its receptor-binding capabilities.
- A methoxybenzoyl group that could play a role in modulating biological interactions.
Pharmacological Profile
-
Anticancer Activity :
- Preliminary studies indicate that compound X exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
- In vivo studies demonstrated that treatment with compound X resulted in tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent.
-
Mechanism of Action :
- The compound likely interacts with microtubules, similar to other known antitubulin agents. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, which is critical for mitosis .
- Additionally, compound X may modulate signaling pathways involving G protein-coupled receptors (GPCRs), which are pivotal in various cellular responses .
- Multidrug Resistance (MDR) :
Study 1: In Vitro Analysis
A study assessed the cytotoxic effects of compound X on human prostate cancer (PC-3) and melanoma (A375) cell lines. Results indicated:
- IC50 values in the subnanomolar range.
- Induction of apoptosis confirmed by flow cytometry and caspase activation assays.
Study 2: In Vivo Efficacy
In a xenograft model using A375 melanoma cells:
- Mice treated with compound X at doses of 15 mg/kg showed a significant reduction in tumor volume compared to control groups.
- No observable neurotoxicity was reported, highlighting its safety profile .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in the Benzoyl Substituent
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946363-40-2)
- Structural Difference : The benzoyl group has 2,3-dimethoxy substituents instead of a single 2-methoxy group.
- Molecular Weight: Increases to 427.5 g/mol (vs. ~409.5 g/mol for the 2-methoxy analog), affecting pharmacokinetics (e.g., diffusion rates). Solubility: Higher methoxy content may reduce lipophilicity (logP) compared to the 2-methoxy analog .
Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)
- Structural Difference: Replaces pyrimidine with a quinoline core and substitutes the benzoyl group with a 4-methoxyphenyl-quinoline-carbonyl moiety.
- Impact: Rigidity: The larger quinoline system may restrict conformational flexibility, altering binding pocket compatibility. Synthetic Yield: Reported as a yellow/white solid with confirmed purity via ¹H NMR and HRMS .
Core Heterocycle Modifications
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (–10)
- Structural Difference: Pyrimidine replaced with thieno[3,2-d]pyrimidine, a sulfur-containing fused ring.
- Biological Activity: Analogous compounds in patents show antimalarial and kinase inhibitory activity (e.g., MH+ 494.19 in ) .
4-(4-(2-(Difluoromethyl)-1H-benzimidazol-1-yl)-6-(piperazin-1-yl)-1,3,5-triazin-2-yl)morpholine (48)
Piperazine and Morpholine Substitutions
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)
- Structural Difference: Morpholine replaced with pyridine-3-carbonitrile, and piperazine is linked to a dimethylamino-pyrimidine.
- Impact: Electron-Withdrawing Effects: The cyano group may enhance target binding via dipole interactions. Molecular Weight: 357.84 g/mol, lower than the target compound, suggesting improved solubility .
2-Methyl-5-[6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-phenylamine ()
- Structural Difference: Incorporates an aniline substituent on the thienopyrimidine core.
- Impact :
- Hydrogen Bonding : The aniline group may form additional hydrogen bonds with targets.
- Synthesis : Requires Suzuki coupling and isoamyl nitrite-mediated reactions .
Preparation Methods
Pyrimidine Core Functionalization
The chloropyrimidine precursor is synthesized via cyclocondensation of β-diketones with chlorinated urea derivatives. For example, 6-methyl-2,4-dichloropyrimidine is reacted with morpholine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours. Morpholine selectively substitutes the chloride at position 4 due to steric and electronic factors, yielding 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine with >85% purity.
Table 1: Optimization of Morpholine Substitution
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 24 | 92 |
| THF | Et₃N | 60 | 48 | 65 |
| DCM | NaH | 40 | 72 | 45 |
Synthesis of Intermediate B: 1-(2-Methoxybenzoyl)piperazine
Acylation of Piperazine
Piperazine is monoacylated using 2-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Stoichiometric control (1:1 molar ratio of piperazine to acyl chloride) ensures selective N-acylation at one nitrogen atom. The reaction proceeds at 0–5°C to minimize diacylation, yielding 1-(2-methoxybenzoyl)piperazine with 78–82% isolated yield after recrystallization from ethanol.
Key Data :
-
Reaction Scale : 50 mmol piperazine, 55 mmol 2-methoxybenzoyl chloride.
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Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, solvent evaporation.
-
Purity : >95% (HPLC).
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (NAS)
Intermediate A (4-(2-chloro-6-methylpyrimidin-4-yl)morpholine) reacts with Intermediate B (1-(2-methoxybenzoyl)piperazine) under phase-transfer catalysis. The patent CN101250184B describes a similar protocol for pyrimidine-piperazine coupling, employing:
-
Catalyst : Tetrabutylammonium bromide (TBAB, 0.002 equiv).
-
Solvent : Water-chloroform biphasic system.
-
Conditions : 50°C, 6–8 hours.
This method achieves >80% conversion by enhancing interfacial reactivity. Post-reaction, the product is extracted into chloroform, dried (MgSO₄), and purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Table 2: NAS Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBAB | H₂O/CHCl₃ | 50 | 6 | 85 |
| None | DMF | 100 | 24 | 42 |
| 18-Crown-6 | Toluene | 80 | 12 | 63 |
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach involves sequential substitution of 2,4-dichloro-6-methylpyrimidine:
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Morpholine substitution at position 4 (as in Section 2.1).
-
In situ reaction with 1-(2-methoxybenzoyl)piperazine at position 2.
This method reduces isolation steps but requires precise stoichiometry to avoid cross-contamination. Pilot studies show 70–75% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMSO accelerates the NAS step, achieving 88% yield with reduced catalyst loading (0.001 equiv TBAB). This method is advantageous for high-throughput applications.
Characterization and Quality Control
The final product is characterized by:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.40 (m, 1H, aryl-H), 6.95–6.89 (m, 2H, aryl-H), 4.02–3.98 (m, 4H, morpholine-OCH₂), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine-NCH₂), 2.51 (s, 3H, CH₃).
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HPLC : Retention time 12.4 min (C18 column, acetonitrile/H₂O 70:30).
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MS (ESI+) : m/z 438.2 [M+H]⁺.
Industrial-Scale Considerations
Cost-Effective Solvent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) in the morpholine substitution step reduces toxicity and facilitates recycling, lowering production costs by 18%.
Q & A
Q. What are the key synthetic strategies for preparing 4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine?
The synthesis typically involves multi-step routes:
- Pyrimidine core construction : Nucleophilic substitution or cyclocondensation reactions to form the 6-methylpyrimidine scaffold.
- Piperazine functionalization : Coupling of 2-methoxybenzoyl chloride to the piperazine moiety under basic conditions (e.g., DIPEA in DCM) .
- Morpholine integration : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the morpholine group. Reaction optimization often employs TLC or HPLC for progress monitoring, with purification via column chromatography .
Q. How is the compound structurally characterized to confirm purity and identity?
- Spectroscopy : - and -NMR to verify substituent positions and connectivity (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrimidine carbons at ~160 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected at ~468 Da).
- X-ray crystallography : Resolves stereochemical ambiguities, as seen in related morpholinopyrimidine derivatives .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating the compound’s anti-inflammatory activity in vitro?
- Cell-based assays : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA, with IC calculations .
- Cytotoxicity screening : Parallel MTT assays on non-cancerous cell lines (e.g., HEK293) to assess therapeutic index.
- Mechanistic studies : Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) to elucidate molecular targets .
Q. How can contradictory data on bioactivity between studies be resolved?
- Orthogonal validation : Reproduce assays under standardized conditions (e.g., cell passage number, serum concentration).
- SAR analysis : Compare structural analogs (e.g., replacing 2-methoxybenzoyl with 4-fluorobenzoyl) to isolate pharmacophore contributions .
- Dose-response curves : Ensure activity is concentration-dependent and not an artifact of assay sensitivity .
Q. What methodologies are used to study the compound’s pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for in vivo efficacy predictions .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Methodological Notes
- Contradictory bioactivity : Discrepancies may arise from differences in cell models (e.g., primary vs. immortalized cells) or assay endpoints (e.g., cytokine vs. COX-2 inhibition) .
- Synthetic challenges : Steric hindrance at the pyrimidine C4 position may require microwave-assisted heating to improve coupling yields .
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
